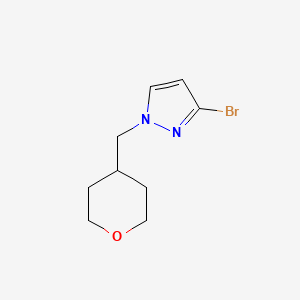

3-Bromo-1-(oxan-4-ylmethyl)pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. scispace.com These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds in the design of novel molecules with diverse biological activities. The pyrazole nucleus is a privileged structure in drug discovery, found in numerous approved drugs exhibiting anti-inflammatory, anticancer, antiviral, and antimicrobial properties. scispace.com The adaptability of the pyrazole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired therapeutic effects.

Structural Characteristics of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole: Pyrazole Core, Bromine Substituent, and N-Alkyl Oxane Moiety

Pyrazole Core: The central pyrazole ring provides a stable aromatic system. The presence of two nitrogen atoms imparts both weakly basic and weakly acidic properties, allowing for various chemical transformations. The arrangement of the nitrogen atoms influences the electron distribution within the ring, affecting its reactivity and interaction with biological targets.

Bromine Substituent: The bromine atom at the 3-position significantly influences the electronic properties of the pyrazole ring through its inductive and resonance effects. Halogenation is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of a molecule. researchgate.net The carbon-bromine bond also serves as a key reactive handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional structural diversity. researchgate.net

N-Alkyl Oxane Moiety: The N-alkylation of pyrazoles is a widely used method to introduce a variety of substituents that can impact the compound's solubility, pharmacokinetic profile, and biological activity. mdpi.com The oxane (tetrahydropyran) ring is a saturated heterocycle containing an oxygen atom. The incorporation of an oxane moiety can increase the polarity and hydrogen bond accepting capacity of a molecule, which can be advantageous for improving its aqueous solubility and interactions with biological macromolecules. nih.govacs.org The methylene (B1212753) linker between the pyrazole and oxane rings provides conformational flexibility.

A general method for the synthesis of such a compound would likely involve the N-alkylation of 3-bromopyrazole with a suitable 4-(halomethyl)oxane derivative in the presence of a base. mdpi.com

| Feature | Description | Significance |

| Core Scaffold | Pyrazole | A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its chemical stability and diverse biological activities. |

| Substituent at C3 | Bromine | A halogen atom that modifies the electronic properties of the pyrazole ring and provides a site for further chemical reactions. |

| Substituent at N1 | (Oxan-4-ylmethyl) | An N-alkyl group containing a saturated oxane ring, which can influence solubility, polarity, and conformational flexibility. |

Overview of Research Trajectories for Halogenated and N-Substituted Pyrazoles as Versatile Chemical Scaffolds

Research into halogenated and N-substituted pyrazoles is a vibrant area of organic and medicinal chemistry. The strategic placement of halogen atoms and diverse N-substituents allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs. semanticscholar.org

Key research directions include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, regioselective, and scalable methods for the synthesis of functionalized pyrazoles. researchgate.netgoogle.com This includes the development of one-pot procedures and the use of novel catalysts.

Exploration of Biological Activities: Halogenated and N-substituted pyrazoles are frequently investigated for a wide array of therapeutic applications, including as kinase inhibitors, anti-infective agents, and central nervous system modulators.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrazole core, researchers can elucidate the structural requirements for a specific biological activity, leading to the design of more potent and selective drug candidates.

While no specific research findings for this compound are publicly available, its structural motifs suggest that it could be a valuable intermediate in the synthesis of more complex molecules with potential biological relevance. Further investigation into its synthesis, characterization, and reactivity is warranted to fully understand its chemical potential.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-(oxan-4-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-9-1-4-12(11-9)7-8-2-5-13-6-3-8/h1,4,8H,2-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXQOBYWDVWGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=CC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Oxan 4 Ylmethyl Pyrazole and Analogous Pyrazoles

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a foundational step in heterocyclic chemistry, with several robust methods available to chemists.

Cyclocondensation is the most traditional and widely used method for pyrazole synthesis. This approach involves the reaction of a binucleophilic hydrazine (B178648) (or its derivative) with a 1,3-dielectrophilic species. mdpi.com

The classic Knorr pyrazole synthesis, first reported in 1883, utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgktu.edu The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org Variations of this method employ α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. mdpi.comnih.gov The regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is a key consideration and can be influenced by the steric and electronic nature of the substituents and the reaction conditions. nih.govnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Source | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate | Acidic medium (e.g., AcOH) | Substituted Pyrazoles | nih.gov |

| α,β-Unsaturated Ketones | Phenylhydrazine | Reflux in Ethanol | 1-Phenyl-pyrazoline (then oxidized) | mdpi.com |

| Cross-conjugated Enynones | Arylhydrazines | Ambient Temperature | Dihetaryl-substituted Pyrazoles | nih.gov |

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful, atom-economical method for constructing five-membered heterocycles, including pyrazoles. sci-hub.senih.gov This reaction typically involves the treatment of a 1,3-dipole, such as a diazoalkane or a nitrilimine, with a dipolarophile, which is usually an alkene or an alkyne. sci-hub.sescispace.com

When diazo compounds react with alkynes, they directly form the pyrazole ring with a high degree of regioselectivity. sci-hub.se Nitrilimines, often generated in situ from hydrazonoyl halides, also react readily with alkynes and other dipolarophiles to afford pyrazoles. niscpr.res.inacs.org This methodology is particularly valuable for accessing polysubstituted pyrazoles that may be difficult to obtain through classical condensation routes. scispace.com The mechanism involves a concerted cycloaddition, leading to a 3H-pyrazole intermediate that rapidly tautomerizes to the more stable 1H- or 2H-pyrazole. scispace.com

Modern organic synthesis has introduced several novel annulation strategies for pyrazole construction that offer advantages in efficiency, sustainability, and scope. These methods often employ transition-metal catalysis or photoredox catalysis to achieve transformations under mild conditions. organic-chemistry.orgacs.org

One notable emerging method is the visible-light-promoted photocatalytic synthesis of pyrazoles from hydrazines and Michael acceptors. organic-chemistry.orgorganic-chemistry.org In this process, a photocatalyst absorbs visible light and promotes the oxidation of hydrazine to a diazene (B1210634) intermediate, which then undergoes a cascade reaction with the Michael acceptor to form the pyrazole ring. organic-chemistry.org Other innovative approaches include iodine-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides (a formal [4+1] annulation) and cascade reactions involving C-H functionalization followed by pyrazole annulation. acs.orgorganic-chemistry.orgresearchgate.net These methods provide access to fully substituted and structurally diverse pyrazoles. acs.org

N-Alkylation Strategies for Incorporating the Oxan-4-ylmethyl Moiety

Once the 3-bromopyrazole scaffold is obtained, the final key step is the introduction of the (oxan-4-yl)methyl group onto one of the ring nitrogen atoms.

The most straightforward method for N-alkylation involves the reaction of 3-bromopyrazole with a suitable electrophile, such as (oxan-4-yl)methyl bromide, chloride, or tosylate. This reaction is typically carried out under basic conditions to deprotonate the pyrazole's N-H bond, thereby generating a more nucleophilic pyrazolate anion. mdpi.comsemanticscholar.org

Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Alternative methods that avoid strong bases have also been developed, such as acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles. mdpi.comsemanticscholar.org In this case, an (oxan-4-yl)methyl trichloroacetimidate would be activated by a Brønsted acid catalyst (e.g., camphorsulfonic acid) to react with the neutral pyrazole. mdpi.com

A critical challenge in the synthesis of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole is controlling the regioselectivity of the N-alkylation step. 3-Bromopyrazole is an unsymmetrical heterocycle, and alkylation can potentially occur at either the N1 or N2 position, leading to two different constitutional isomers. The desired product is the N1-alkylated isomer.

The outcome of the alkylation is governed by a combination of steric and electronic factors, as well as the reaction conditions. mdpi.comnih.gov

Steric Hindrance: The substituent at the C3 position (the bromine atom) can sterically hinder the approach of the alkylating agent to the adjacent N2 nitrogen. The bulky (oxan-4-yl)methyl group would likely experience significant steric repulsion, favoring alkylation at the less hindered N1 position. mdpi.com

Electronic Effects: The electron-withdrawing nature of the bromine atom decreases the nucleophilicity of the adjacent N2 nitrogen, further favoring reaction at N1.

Reaction Conditions: The choice of base, solvent, and counter-ion can influence the N1/N2 ratio. nih.gov For instance, copper-catalyzed C-H cross-coupling reactions have shown that the regioselectivity of pyrazole alkylation can be switched by using different additives; halide anions tend to favor N2 alkylation, while triflate anions or Lewis acids promote N1 alkylation. nih.gov For direct alkylation of substituted pyrazoles, kinetic control often favors the N1 isomer, which is the less sterically hindered and electronically preferred product. ktu.edu

An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has also been reported, offering an alternative route with complete regiocontrol. organic-chemistry.org However, for the target molecule, direct alkylation of 3-bromopyrazole under carefully controlled conditions is the most probable and direct route, with a strong expectation of favoring the desired 1-((oxan-4-yl)methyl)-3-bromopyrazole isomer.

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Favors N1-Alkylation | Favors N2-Alkylation | Reference(s) |

|---|---|---|---|

| Sterics | Bulky substituent at C3/C5 | Small substituent at C3/C5 | mdpi.com |

| Electronics | Electron-withdrawing group at C3 | Electron-donating group at C3 | N/A |

| Catalysis | Lewis acids (e.g., TMSOTf) | Halide anions (e.g., TBACl) | nih.gov |

| General Conditions | Kinetic control, lower temperatures | Thermodynamic control (in some systems) | ktu.edunih.gov |

Application of Protecting Group Chemistry in N-Functionalization

The regioselective N-functionalization of the pyrazole ring is a critical step in the synthesis of asymmetrically substituted pyrazoles. The presence of two reactive nitrogen atoms in the pyrazole ring can lead to mixtures of N1 and N2 isomers during alkylation. Protecting groups play a crucial role in directing the substitution to the desired nitrogen atom.

One common strategy involves the use of a removable directing group on one of the nitrogen atoms. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used to protect one of the pyrazole nitrogens. This allows for the regioselective functionalization of the other nitrogen. A "SEM switch" strategy has been developed that involves the transposition of the SEM group from one nitrogen to the other in a single step, which can be particularly useful for achieving substitution patterns that are otherwise difficult to access. researchgate.net This approach transforms the unreactive C3 position into a more reactive C5 position, enabling sequential C-H arylation. researchgate.net

Another approach to achieve regioselective N-alkylation is through the use of specific reaction conditions that favor one isomer over the other. For example, catalyst-free Michael addition reactions have been shown to provide high regioselectivity for N1-alkylation of pyrazoles, yielding di-, tri-, and tetra-substituted pyrazoles with versatile functional groups. nih.gov The choice of base and solvent can also significantly influence the regioselectivity of N-alkylation.

In the context of synthesizing 1-(oxan-4-ylmethyl) substituted pyrazoles, the N-alkylation would typically be achieved by reacting the pyrazole with a suitable electrophile, such as (4-bromomethyl)oxane or (4-tosyloxymethyl)oxane, in the presence of a base. The regioselectivity of this step is paramount and can be influenced by the steric hindrance of substituents already present on the pyrazole ring.

Regioselective Bromination at the 3-Position of the Pyrazole Ring

Achieving regioselective bromination at the C3-position of the pyrazole ring presents a significant synthetic challenge, as direct electrophilic substitution on the pyrazole ring often favors the C4-position.

Direct Halogenation Protocols for Pyrazoles

Direct halogenation of pyrazoles typically results in substitution at the most electron-rich position, which is usually the C4-position. Various brominating agents such as N-bromosuccinimide (NBS) and bromine have been employed for this purpose. However, to achieve C3-bromination, the C4- and C5-positions must be blocked, or the reactivity of the C3-position must be enhanced relative to the other positions. For some fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, regioselective bromination at the 3-position has been achieved using NBS in refluxing THF. researchgate.net

Indirect Bromination via Precursor Functionalization and Transformation

Given the challenges of direct C3-bromination, indirect methods are often more viable. A general strategy for preparing 3-bromopyrazoles involves a multi-step sequence starting from appropriate precursors. researchgate.net One such method involves the condensation of β-ketoesters or related compounds with hydrazines to form a pyrazolone (B3327878) intermediate, which can then be halogenated and subsequently transformed. researchgate.net

Another approach involves the use of a directing group to facilitate metalation at the C3-position, followed by quenching with a bromine source. The use of a removable protecting group on the nitrogen can influence the site of metalation.

A plausible route to this compound could involve the initial synthesis of 1-(oxan-4-ylmethyl)pyrazole, followed by a regioselective C3-bromination. If direct bromination is not feasible, a strategy involving lithiation at the C3-position followed by reaction with a brominating agent could be explored, although this would require careful control of reaction conditions to avoid side reactions.

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A convergent synthesis would involve the separate synthesis of two key fragments: a pre-functionalized pyrazole ring and the oxane side chain, which are then coupled together in a late-stage step. For example, 3-bromopyrazole could be synthesized and then N-alkylated with (4-bromomethyl)oxane. This approach is often efficient as it allows for the optimization of the synthesis of each fragment independently.

A divergent synthesis would start from a common intermediate that is then elaborated to produce a variety of analogs. For instance, a common pyrazole precursor could be synthesized and then subjected to different halogenation and N-alkylation reactions to produce a library of compounds, including the target molecule. A one-pot, three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones has been described for the divergent synthesis of 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles under slightly different conditions. sigmaaldrich.com Similarly, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective synthesis of polysubstituted pyrazoles. acs.org Such multicomponent reactions offer a powerful tool for rapidly accessing structural diversity from simple starting materials.

| Synthetic Strategy | Description | Advantages |

| Convergent | Separate synthesis of key fragments (e.g., 3-bromopyrazole and oxane side chain) followed by late-stage coupling. | High overall yields, allows for independent optimization of fragment synthesis. |

| Divergent | Synthesis of a common intermediate which is then elaborated to produce a variety of analogs. | Efficient for creating libraries of related compounds, rapid access to structural diversity. |

Considerations for Stereochemical Control in N-Alkylpyrazole Synthesis

When the N-alkyl substituent contains a chiral center, as could be the case with derivatives of the oxane ring, the control of stereochemistry becomes an important consideration. The N-alkylation of a prochiral pyrazole with a chiral electrophile, or the use of a chiral catalyst, can lead to the formation of diastereomers or enantiomers.

While the (oxan-4-ylmethyl) group itself is achiral, modifications to the oxane ring could introduce chirality. In such cases, stereoselective synthetic methods would be necessary. Asymmetric synthesis, chiral catalysts, and selective reactions are key strategies for controlling stereochemistry. d-nb.info For instance, chiral-at-metal rhodium catalysts have been used for the highly atroposelective alkylation of N-arylpyrroles, demonstrating the potential for stereochemical control in the functionalization of related heterocycles. rsc.org Although direct examples for the stereoselective N-alkylation of pyrazoles with chiral oxane derivatives are not prevalent in the literature, the principles of asymmetric synthesis would apply. The choice of chiral auxiliary, catalyst, and reaction conditions would be critical in achieving the desired stereochemical outcome.

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazoles and other heterocyclic compounds is an area of growing importance. This includes the use of environmentally benign solvents, catalysts, and energy sources.

One-pot syntheses and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. beilstein-journals.orgnih.gov For example, the use of Oxone® as a promoter for the one-pot synthesis of 4-organylselanylpyrazoles avoids the need for metal catalysts and proceeds under mild conditions. scielo.br

The use of water as a solvent is another key aspect of green chemistry. Solvent-free conditions, often in conjunction with microwave irradiation, have also been shown to be effective for the N-alkylation of pyrazoles, leading to good yields and avoiding side reactions. researchgate.net The development of synthetic routes for this compound that incorporate these principles would be highly desirable, leading to more sustainable and environmentally friendly processes.

| Green Chemistry Principle | Application in Pyrazole Synthesis |

| Atom Economy | Multicomponent reactions that incorporate all or most of the atoms from the starting materials into the final product. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or employing solvent-free conditions. |

| Energy Efficiency | Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 1 Oxan 4 Ylmethyl Pyrazole

Reactivity of the Bromo Substituent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 3-position of the pyrazole (B372694) ring is a key handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromopyrazoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between the pyrazole ring and various aryl or vinyl groups. libretexts.orgwikipedia.org The reaction of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base, yields the corresponding 3-aryl or 3-vinyl pyrazole derivative. The catalytic cycle involves the oxidative addition of the bromopyrazole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org Efficient coupling of bromopyrazoles has been achieved with a variety of boronic acids, including electron-rich, electron-deficient, and sterically demanding partners. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 3-position of the pyrazole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The process involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org This method provides a direct route to 3-alkynylpyrazole derivatives.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, enables the vinylation of the pyrazole ring. beilstein-journals.orgwikipedia.org It involves the palladium-catalyzed reaction of this compound with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition of the bromopyrazole to palladium(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene. wikipedia.org This reaction has been successfully applied to synthesize 3-vinylindazoles from 3-bromoindazoles, a structurally related heterocyclic system. nih.gov

Negishi Coupling: While less common for pyrazoles compared to Suzuki or Sonogashira couplings, the Negishi coupling offers a powerful alternative for forming carbon-carbon bonds. This reaction involves the coupling of the bromopyrazole with an organozinc reagent in the presence of a palladium or nickel catalyst.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and aliphatic amines, in the presence of a palladium catalyst and a suitable base. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation, enabling the synthesis of diverse 3-aminopyrazole (B16455) derivatives. nih.govlibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (sp²) | Pd catalyst, Base |

| Negishi | Organozinc Reagent | C-C | Pd or Ni catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base, Ligand |

Copper-Catalyzed Coupling Reactions and Their Variants

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical yet effective method for forming carbon-heteroatom bonds. wikipedia.org

Ullmann Condensation: This reaction involves the copper-promoted coupling of the bromopyrazole with alcohols, thiols, or amines to form the corresponding ethers, thioethers, and amines. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands like L-proline or 1-methyl-imidazole, allowing the reactions to proceed under milder conditions. researchgate.netnih.gov The Goldberg reaction is a specific variant of the Ullmann condensation for the formation of C-N bonds. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyrazole Ring

While less common for simple bromopyrazoles due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. The reaction proceeds through the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group. libretexts.org

Lithiation and Subsequent Electrophilic Quenching Reactions for Diverse Functionalization

Halogen-metal exchange offers a powerful method for converting the C-Br bond into a C-Li bond, creating a highly reactive organolithium intermediate. wikipedia.orgias.ac.in This transformation is typically achieved by treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. nih.govtcnj.edu The resulting 3-lithiated pyrazole can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Hydroxyalkyl (-CH(OH)R) |

| Alkyl halides | Alkyl (-R) |

| Disulfides | Thioether (-SR) |

Reactivity of the Pyrazole Nitrogen Atoms (N2)

The pyrazole ring contains two nitrogen atoms, N1 and N2. Since the N1 position is already substituted with the oxanylmethyl group, the reactivity of the pyrazole nitrogens is focused on the N2 atom.

Further N-Functionalization and Derivatization Strategies

The N2 nitrogen of the pyrazole ring is a pyridine-like, sp²-hybridized nitrogen and is generally considered the more nucleophilic of the two nitrogens in an unsubstituted pyrazole. researchgate.netnih.gov While the N1 position is blocked in this compound, derivatization at the N2 position is less common but can be achieved under specific conditions, potentially leading to the formation of pyrazolium (B1228807) salts. The reactivity of the N2 atom is influenced by the electronic properties of the substituents on the pyrazole ring. nih.gov Further N-functionalization can lead to molecules with diverse three-dimensional structures and properties. rsc.org

Potential for Coordination Chemistry with Transition Metal Centers

Pyrazole-containing ligands are well-established in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring in this compound can act as Lewis bases, donating their lone pair of electrons to a metal center. The coordination can occur through the pyridinic nitrogen atom (N2), which is generally the most accessible for monodentate coordination. researchgate.net

The presence of the oxane ring introduces an additional potential coordination site through its oxygen atom. While ether oxygens are generally weak ligands, the formation of chelate complexes, where both a pyrazole nitrogen and the oxane oxygen coordinate to the same metal center, could enhance complex stability. The flexibility of the methyl linker connecting the two rings would be a crucial factor in determining the feasibility and geometry of such chelation.

The nature of the substituent at the C3-position can also influence the coordination properties. While the bromo-substituent is generally considered a weak coordinating group, its replacement via cross-coupling reactions with moieties containing stronger donor atoms could lead to the formation of multidentate ligands with interesting coordination behavior.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Donating Atoms | Potential Metal Ions | Notes |

| Monodentate | N2 of pyrazole | Pd(II), Pt(II), Cu(I), Ag(I) | The most common coordination mode for simple pyrazoles. |

| Bidentate (Chelating) | N2 of pyrazole, O of oxane | Ru(II), Rh(III), Fe(II) | Formation of a chelate ring would enhance complex stability. |

| Bridging | N1 and N2 of pyrazole | Cu(II), Zn(II) | Can lead to the formation of polynuclear complexes. |

Reactivity of the Oxane Ring Moiety

The oxane (tetrahydropyran) ring is a saturated heterocycle and is generally more stable and less reactive than its unsaturated or smaller-ring counterparts like oxetanes. acs.orgresearchgate.net However, its presence in a molecule offers opportunities for modification that can influence physicochemical properties such as solubility and metabolic stability.

Functionalization of the Tetrahydropyran (B127337) Ring

Direct functionalization of the tetrahydropyran ring often requires harsh conditions or pre-functionalized substrates. nih.gov C-H activation strategies, while challenging, represent a modern approach to introduce substituents onto the saturated carbon framework. For instance, palladium-catalyzed C-H arylation has been used for the functionalization of similar saturated heterocycles. nih.gov

Alternatively, reactions can be targeted at positions activated by the ring oxygen. For example, lithiation of the carbon adjacent to the oxygen (C2 or C6) can be achieved using strong bases, allowing for the subsequent reaction with various electrophiles.

Chemical Transformations Preserving Ring Integrity

Many synthetic strategies involving the oxane ring focus on transformations that maintain the core structure. The ether linkage is generally stable to a wide range of reagents, including many used for the modification of the pyrazole ring. This orthogonality allows for selective derivatization of the pyrazole moiety without affecting the oxane ring.

Ring-opening of the tetrahydropyran ring is possible but typically requires strong acids or specific enzymatic conditions. researchgate.net For most synthetic applications involving this compound, reaction conditions are chosen to preserve the integrity of the oxane ring.

Systemic Functional Group Interconversions and Modifications on the Pyrazole and Oxane Frameworks

The presence of two distinct heterocyclic rings in this compound allows for a wide range of systemic functional group interconversions. The reactivity of the C-Br bond on the pyrazole ring is central to many of these transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the pyrazole core. These reactions are generally tolerant of the oxane moiety.

Suzuki-Miyaura Coupling: Reaction of the 3-bromo-pyrazole with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents at the C3-position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 3-bromo-pyrazole with a wide variety of primary and secondary amines, leading to the synthesis of 3-amino-pyrazole derivatives.

Sonogashira Coupling: The coupling of the 3-bromo-pyrazole with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a route to 3-alkynyl-pyrazoles.

Functional group interconversions can also be performed on substituents introduced through these coupling reactions. For example, a nitro group on an introduced aryl ring can be reduced to an amine, which can then be further functionalized.

On the oxane ring, while direct functionalization is more challenging, modifications can be envisioned if the starting material contains other functional groups. For instance, if a hydroxyl group were present on the oxane ring, it could be converted to other functionalities like halides or esters.

The interplay between the reactivity of the pyrazole and oxane moieties allows for the systematic and selective synthesis of a diverse library of compounds based on the this compound scaffold.

Table 2: Key Functional Group Interconversions

| Starting Moiety | Reagents and Conditions | Resulting Moiety |

| 3-Bromo-pyrazole | ArB(OH)₂, Pd catalyst, base (Suzuki-Miyaura) | 3-Aryl-pyrazole |

| 3-Bromo-pyrazole | R₂NH, Pd catalyst, base (Buchwald-Hartwig) | 3-Amino-pyrazole |

| 3-Bromo-pyrazole | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira) | 3-Alkynyl-pyrazole |

| Oxane C-H | Strong base, then electrophile | Functionalized Oxane |

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of Substituted Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-1-(oxan-4-ylmethyl)pyrazole, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of the pyrazole (B372694) and oxane rings through the methylene (B1212753) bridge.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons on the pyrazole ring, the oxane ring, and the linking methylene group. The two protons on the pyrazole ring would likely appear as doublets in the aromatic region, with their specific chemical shifts influenced by the bromine substituent. The protons of the oxane ring would exhibit complex splitting patterns in the aliphatic region of the spectrum. The methylene bridge protons would likely appear as a doublet, coupling with the adjacent methine proton on the oxane ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The carbon atoms of the pyrazole ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the oxane ring and the methylene linker. The carbon atom bonded to the bromine would show a characteristic chemical shift.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyrazole-H | 7.5 - 8.0 | d |

| Pyrazole-H | 6.2 - 6.5 | d |

| N-CH₂ | 4.0 - 4.2 | d |

| Oxane-CH (adjacent to N-CH₂) | 2.0 - 2.5 | m |

| Oxane-CH₂ (adjacent to O) | 3.8 - 4.0 | m |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-Br | 95 - 105 |

| Pyrazole C-H | 130 - 140 |

| Pyrazole C-H | 105 - 115 |

| N-CH₂ | 50 - 55 |

| Oxane C-O | 65 - 70 |

| Oxane CH | 35 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic oxane ring. C=N and C=C stretching vibrations from the pyrazole ring would also be prominent. The C-O-C stretching of the oxane ring would give rise to a strong absorption band. The C-Br stretching frequency would be observed in the lower wavenumber region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrazole ring, which are often weak in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=N Stretch | 1600 - 1550 | 1600 - 1550 |

| C=C Stretch | 1500 - 1450 | 1500 - 1450 |

| C-O-C Stretch | 1150 - 1080 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C₈H₁₁BrN₂O. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks of similar intensity separated by approximately 2 m/z units.

Analysis of the fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the oxane or pyrazole rings, leading to characteristic fragment ions.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 231.0131 |

| [M(⁸¹Br)+H]⁺ | 233.0111 |

| [C₄H₂BrN₂]⁺ | 159.9450 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers the ultimate, definitive proof of structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise three-dimensional arrangement of atoms.

A successful crystallographic analysis of this compound would yield a wealth of information, including bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the pyrazole ring and the conformation of the oxane ring. Furthermore, the crystal packing arrangement would reveal any significant intermolecular interactions, such as hydrogen bonding or halogen bonding, that stabilize the solid-state structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Applications and Role As a Versatile Chemical Scaffold in Targeted Synthesis

Utilization in the Design and Construction of Complex Heterocyclic Molecular Architectures

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties. mdpi.comnih.gov The presence of a bromine atom on the pyrazole ring of 3-Bromo-1-(oxan-4-ylmethyl)pyrazole offers a key reactive site for elaboration. This halogen atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the straightforward introduction of diverse aryl, heteroaryl, alkyl, or alkynyl substituents at the 3-position, enabling the construction of intricate molecular frameworks. nih.gov

Furthermore, the pyrazole nucleus itself can be synthesized through several established methods, including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or through 1,3-dipolar cycloaddition reactions. chim.it Once formed, a brominated intermediate like this compound can be used to build fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are known to possess significant biological activities. chim.itnih.gov The oxanylmethyl group at the N1 position can also influence the solubility, conformation, and metabolic stability of the final compounds, making it a critical element in the design of new chemical entities.

Development of Combinatorial and Library Synthesis Strategies Based on the Pyrazole Scaffold

The structure of this compound is exceptionally well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening. In this approach, the pyrazole core acts as a central, constant scaffold, while the bromine atom serves as a versatile handle for diversification.

By reacting this single precursor with a large collection of different boronic acids (in Suzuki coupling), organostannanes (in Stille coupling), or terminal alkynes (in Sonogashira coupling), chemists can rapidly and efficiently generate a library of hundreds or thousands of structurally related but distinct compounds. mdpi.com This parallel synthesis approach is a cornerstone of modern drug discovery, allowing for the rapid exploration of a vast chemical space to identify molecules with desired biological activity. The development of multicomponent reactions (MCRs) has further streamlined the synthesis of diverse heterocyclic scaffolds, including pyrazoles, in a one-pot fashion. mdpi.com

Intermediacy in the Synthesis of Agrochemical Precursors

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous successful insecticides, fungicides, and herbicides. researchgate.netnih.gov Halogenated pyrazole derivatives, in particular, are crucial intermediates in the synthesis of these crop protection agents. researchgate.netscimplify.com For instance, 3-bromopyrazole derivatives are key precursors for the synthesis of anthranilic diamide (B1670390) insecticides, such as Chlorantraniliprole. chemicalbook.comgoogle.com These insecticides function as potent and selective activators of insect ryanodine (B192298) receptors. chemicalbook.com

The synthesis of these complex agrochemicals often involves the coupling of a substituted 3-bromopyrazole carboxylic acid with a specific aniline (B41778) derivative. scimplify.comgoogle.com Therefore, a building block like this compound can be envisioned as a precursor to novel agrochemical candidates, where the oxanylmethyl group is incorporated to potentially modify the compound's spectrum of activity, systemic properties, or environmental profile. Research has demonstrated that various substituted pyrazole derivatives exhibit significant herbicidal and fungicidal activities. nih.govresearchgate.net

| Agrochemical Class | Pyrazole Scaffold Role | Example Compound(s) |

| Insecticides | Core component of anthranilic diamides targeting ryanodine receptors. | Chlorantraniliprole, Cyantraniliprole |

| Fungicides | Structural backbone of various commercial fungicides. | Penthiopyrad, Bixafen |

| Herbicides | Key scaffold in pre- and post-emergence herbicides. | Pyroxasulfone |

Significance in the Production of Fine Chemicals and Specialty Organic Materials

Beyond life sciences, the pyrazole nucleus is an important component in the synthesis of fine chemicals and specialty materials, including dyes and fluorescent substances. guidechem.comglobalresearchonline.net The aromatic nature and electron-rich properties of the pyrazole ring, which can be tuned by substituents, make these compounds useful in the design of organic materials with specific photophysical properties. globalresearchonline.net

The versatility of this compound allows it to be a precursor for such materials. The bromine atom can be functionalized to introduce chromophores or other groups that influence the material's color, fluorescence, or light-absorbing characteristics. The nitrogen atoms in the pyrazole ring can also act as ligands, coordinating with metal ions to form organometallic complexes. These complexes can have applications as catalysts, pigments, or components in various specialty materials.

Exploration of Pyrazole Scaffolds in Functional Materials Research (e.g., optoelectronic applications, polymer chemistry)

In the field of materials science, pyrazole derivatives are being actively investigated for their potential in functional materials, particularly for optoelectronic applications. mdpi.comrsc.org Fused pyrazole systems and pyrazole-containing molecules have been synthesized and shown to possess interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. mdpi.comrsc.orgresearchgate.net

For example, certain trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been characterized for their electroluminescent properties and used as emitters in OLED devices, producing bluish-green light. mdpi.comresearchgate.net The synthetic accessibility of pyrazoles allows for systematic tuning of their electronic and optical properties by altering the substituents on the ring. A building block like this compound could be incorporated into such materials, where the bromo-group allows for conjugation with other aromatic systems to create larger π-conjugated structures necessary for optoelectronic function. The nitrogen atoms also make pyrazoles excellent chelating ligands for developing fluorescent chemosensors for metal ion detection. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization in Chemical Biology and Drug Discovery Efforts

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. drugdesign.org Scaffolds like this compound are invaluable tools for conducting SAR studies. researchgate.net In a typical SAR campaign, medicinal chemists systematically modify a "hit" or "lead" compound to understand which parts of the molecule are essential for its activity and to optimize its properties. drugdesign.org

The 3-bromo position is a critical point for modification. By replacing the bromine with a wide variety of other chemical groups, researchers can probe the steric and electronic requirements of the target protein's binding pocket. nih.govnih.gov This systematic modification helps to build a detailed understanding of the SAR. For instance, studies on pyrazole-based cannabinoid receptor antagonists revealed that specific substituents at different positions on the pyrazole ring were crucial for potent and selective activity. nih.gov Similarly, SAR studies of pyrazole analogs have been used to develop compounds with anti-inflammatory, antinociceptive, and other pharmacological profiles. nih.gov The oxane ring in this compound may itself be a key feature for interacting with a biological target or could be modified to further optimize the molecule's drug-like properties.

| Position on Pyrazole Scaffold | Role in SAR Studies | Common Modifications |

| N1-position | Influences solubility, metabolic stability, and interaction with specific receptor subpockets. | Alkyl chains, (hetero)aryl rings, cyclic systems (e.g., oxane). |

| C3-position (via Bromo intermediate) | Key interaction point; allows for extensive diversification to probe binding pockets. | (Hetero)aryl groups, amides, esters, small alkyl groups. |

| C4-position | Can modulate electronic properties and provide vectors for further substitution. | Halogens, methyl groups, hydrogen. |

| C5-position | Important for establishing key interactions with biological targets. | (Substituted) phenyl rings, carboxylic acids, amides. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-1-(oxan-4-ylmethyl)pyrazole?

- Methodological Answer : The compound can be synthesized via alkylation of 3-bromopyrazole with oxan-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically involves column chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in >90% purity . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts like unsubstituted pyrazole derivatives.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the oxan-4-ylmethyl group (δ ~3.3–4.0 ppm for CH₂ and OCH₂) and pyrazole protons (δ ~6.5–7.5 ppm). Coupling constants (e.g., J = 2.2 Hz for pyrazole protons) help confirm substitution patterns .

- HRMS : Calculate exact mass using the molecular formula (C₉H₁₂BrN₂O) and compare with experimental data (e.g., [M+H]+ at 259.0123) .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Use flash chromatography with silica gel and a cyclohexane/ethyl acetate gradient (0–20% ethyl acetate). Dry loading with Celite improves separation efficiency. For challenging impurities, recrystallization from ethanol/water mixtures enhances purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects of the oxan-4-ylmethyl group on the pyrazole ring. This predicts regioselectivity in Suzuki-Miyaura couplings, where the bromine atom acts as the primary reactive site . Compare calculated Mulliken charges with experimental coupling yields to validate models.

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping CH₂ peaks), use 2D techniques (HSQC, HMBC) to assign correlations. For HRMS discrepancies (e.g., isotopic patterns for Br), verify purity via HPLC-MS and recalculate theoretical isotopic distributions using tools like mMass . Cross-reference with synthetic intermediates to trace contamination sources.

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer : Employ bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance catalytic turnover. Alternatively, introduce directing groups (e.g., carbonyl) to steer reactivity away from the hindered oxan-4-ylmethyl moiety . Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps caused by steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.